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molecular formula C12H13BrN2O2S B8463764 Ethyl 4-amino-2-bromo-3,6-dimethylthieno[2,3-b]pyridine-5-carboxylate

Ethyl 4-amino-2-bromo-3,6-dimethylthieno[2,3-b]pyridine-5-carboxylate

Cat. No. B8463764
M. Wt: 329.21 g/mol
InChI Key: GXCKVACPMKVKCC-UHFFFAOYSA-N
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Patent
US09029545B2

Procedure details

To a solution of ethyl 4-amino-2-bromo-3,6-dimethylthieno[2,3-b]pyridine-5-carboxylate (Description 31) (857 mg, 2.60 mmol) in ethanol (25 mL) was added aqueous NaOH (2M) (2.60 mL, 5.21 mmol) and reaction mixture stirred at 100° C. for 4 h. The mixture was then cooled to RT before the solvent was removed in vacuo. The residue was then taken-up in water (20 mL) before acidifying with aqueous HCl (2M) (2 mL) to form a precipitate. The mixture was then subjected to a centrifuge and the aqueous solution was then decanted off and the solid residue dried under vacuum, to afford the title compound (720 mg). LCMS (A) m/z: 301/303 [M+1]+, Rt 0.67 min (acidic).
Quantity
857 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
2.6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([C:8]([O:10]CC)=[O:9])=[C:6]([CH3:13])[N:5]=[C:4]2[S:14][C:15]([Br:18])=[C:16]([CH3:17])[C:3]=12.[OH-].[Na+]>C(O)C>[NH2:1][C:2]1[C:7]([C:8]([OH:10])=[O:9])=[C:6]([CH3:13])[N:5]=[C:4]2[S:14][C:15]([Br:18])=[C:16]([CH3:17])[C:3]=12 |f:1.2|

Inputs

Step One
Name
Quantity
857 mg
Type
reactant
Smiles
NC1=C2C(=NC(=C1C(=O)OCC)C)SC(=C2C)Br
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2.6 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred at 100° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to RT before the solvent
CUSTOM
Type
CUSTOM
Details
was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to form a precipitate
CUSTOM
Type
CUSTOM
Details
the aqueous solution was then decanted off
CUSTOM
Type
CUSTOM
Details
the solid residue dried under vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC1=C2C(=NC(=C1C(=O)O)C)SC(=C2C)Br
Measurements
Type Value Analysis
AMOUNT: MASS 720 mg
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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